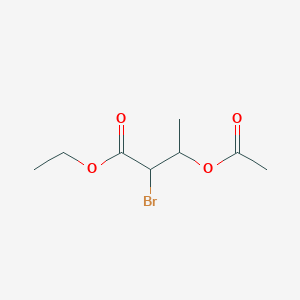
Ethyl 3-(acetyloxy)-2-bromobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(acetyloxy)-2-bromobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acetyloxy group, and a bromine atom attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: Ethyl 3-(acetyloxy)-2-bromobutanoate can be synthesized through the esterification of 3-(acetyloxy)-2-bromobutanoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Acetylation: Another method involves the acetylation of ethyl 3-hydroxy-2-bromobutanoate using acetic anhydride in the presence of a base like pyridine. This reaction introduces the acetyloxy group to the molecule.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-(acetyloxy)-2-bromobutanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield 3-(acetyloxy)-2-bromobutanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 3-(acetyloxy)-2-hydroxybutanoate, 3-(acetyloxy)-2-aminobutanoate, or 3-(acetyloxy)-2-thiobutanoate.
Hydrolysis: 3-(acetyloxy)-2-bromobutanoic acid and ethanol.
Reduction: 3-(acetyloxy)-2-butanol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Ethyl 3-(acetyloxy)-2-bromobutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Prodrug Design: The compound can be used in the design of prodrugs where the ester group is hydrolyzed in vivo to release the active drug.
Enzyme Inhibition Studies: It can be used to study the inhibition of esterases and other enzymes involved in ester hydrolysis.
Industry:
Flavor and Fragrance Industry: Due to its ester group, it may be used in the synthesis of flavor and fragrance compounds.
Mechanism of Action
Mechanism of Action: The mechanism of action of ethyl 3-(acetyloxy)-2-bromobutanoate involves its hydrolysis to release the active 3-(acetyloxy)-2-bromobutanoic acid. This acid can then interact with biological targets such as enzymes or receptors. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its target.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit esterases and other enzymes involved in ester hydrolysis.
Receptors: It may interact with receptors through halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2-bromobutanoate: Similar structure but lacks the acetyloxy group.
Ethyl 3-(acetyloxy)-2-chlorobutanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(acetyloxy)-2-iodobutanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in ethyl 3-(acetyloxy)-2-bromobutanoate makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs.
Acetyloxy Group: The acetyloxy group enhances the compound’s potential as a prodrug and its ability to inhibit esterases.
Properties
CAS No. |
62317-38-8 |
|---|---|
Molecular Formula |
C8H13BrO4 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-2-bromobutanoate |
InChI |
InChI=1S/C8H13BrO4/c1-4-12-8(11)7(9)5(2)13-6(3)10/h5,7H,4H2,1-3H3 |
InChI Key |
GRGLGLCOPWUMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)OC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















